BenchChemオンラインストアへようこそ!

N-Acetyl-D-erythro-C14 sphingolipid base

Lipidomics Internal Standard Mass Spectrometry

N-Acetyl-D-erythro-C14 sphingolipid base (synonym: N-C2:0-ceramide of D-erythro-C14-sphingosine; CAS 2097561-20-9) is a synthetic, short-chain ceramide analog with molecular formula C₁₆H₃₁NO₃ and a molecular weight of 285.42 g/mol. The compound features a C14 sphingoid backbone (d14:1) bearing an N-acetyl (C2:0) amide-linked acyl group, which confers cell permeability while retaining the D-erythro stereochemistry essential for biological recognition.

Molecular Formula C16H31NO3
Molecular Weight 285
Cat. No. B1164740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-D-erythro-C14 sphingolipid base
SynonymsN-C2:0-Ceramide of D-erythro-C14-sphingosine
Molecular FormulaC16H31NO3
Molecular Weight285
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:5 mgSolvent:nonePurity:98+%Physical solid

N-Acetyl-D-erythro-C14 Sphingolipid Base – Compound Identity, Core Specifications, and Procurement Benchmarks


N-Acetyl-D-erythro-C14 sphingolipid base (synonym: N-C2:0-ceramide of D-erythro-C14-sphingosine; CAS 2097561-20-9) is a synthetic, short-chain ceramide analog with molecular formula C₁₆H₃₁NO₃ and a molecular weight of 285.42 g/mol . The compound features a C14 sphingoid backbone (d14:1) bearing an N-acetyl (C2:0) amide-linked acyl group, which confers cell permeability while retaining the D-erythro stereochemistry essential for biological recognition . It is supplied as a crystalline solid with a typical purity of ≥98% (TLC, GC), recommended for storage at −20°C under desiccated conditions [1]. This compound serves as a well-defined ceramide standard and is employed as an internal standard in sphingolipidomic analyses, particularly where discrimination from the far more abundant endogenous C18-based species is analytically critical [1].

Why N-Acetyl-D-erythro-C14 Sphingolipid Base Cannot Be Replaced by Generic C18-Ceramide Analogs in Quantitative Research


Although N-acetyl-D-erythro-C14 sphingolipid base is structurally classified as a short-chain ceramide, its C14 sphingoid backbone differentiates it fundamentally from the predominant C18-based N-acetylsphingosine (CAS 3102-57-6) that dominates commercial catalogs. The C14 sphingoid base is substantially less prevalent than the C18 base in most mammalian tissues, a property that enables its use as a resolvable internal standard in mass-spectrometry-based sphingolipid profiling without interference from endogenous analyte signals . Furthermore, chain-length-dependent differences in protein phosphatase activation, protein kinase C modulation, and in vivo cardiac functional outcomes mean that data generated with a C18 N-acetyl-ceramide cannot be assumed to translate to the C14 analog [1]. Procurement of the incorrect chain-length variant therefore risks both analytical co-elution in lipidomics workflows and misinterpretation of structure-activity relationships in functional assays.

Quantitative Differentiation Evidence for N-Acetyl-D-erythro-C14 Sphingolipid Base vs. Closest Analogs


C14 vs. C18 Sphingoid Base Abundance: Justification for Use as an Analytically Orthogonal Internal Standard

The C14 sphingoid base (d14:1) is significantly less abundant than the canonical C18 sphingoid base (d18:1) in mammalian tissues, with C18 bases typically constituting >90% of total sphingoid bases in most plant and animal systems [1]. This low natural abundance makes N-acetyl-D-erythro-C14 sphingolipid base an analytically orthogonal internal standard: when spiked into biological matrices prior to LC-MS/MS analysis, it elutes with chromatographic behavior similar to endogenous C18-ceramides yet produces a distinct precursor-to-product ion transition (m/z 286 → 264 vs. m/z 342 → 264 for the C18 analog), eliminating signal cross-talk [1].

Lipidomics Internal Standard Mass Spectrometry Sphingolipid Quantitation

Protein Kinase C (PKC) Inhibition: N-Acetylsphingosine Abolishes PKC Inhibitory Activity Relative to Free Sphingosine

N-Acetylsphingosine (including both C14 and C18 variants) demonstrates a profound loss of protein kinase C (PKC) inhibitory activity compared to free sphingosine. In a cell-free histone III-S phosphorylation assay using PKC extracted from vascular smooth muscle cells, sphingosine inhibited PKC activity by 50% at 300 µM, whereas N-acetylsphingosine achieved less than 15% inhibition at identical concentrations [1]. In intact-cell [³H]phorbol dibutyrate binding assays, sphingosine (≥5 µM) blocked binding in a dose-dependent manner, while N-acetylsphingosine showed no measurable effect [1]. This functional distinction was further confirmed in rat adipocytes, where 50 µM sphingosine suppressed hormone-stimulated lipogenesis by 65-89%, whereas N-acetylsphingosine at equivalent concentrations produced no inhibition [2].

Protein Kinase C Signal Transduction Structure-Activity Relationship Enzyme Inhibition

N-Acyl Chain-Length Dependence of Protein Phosphatase 2A Activation: C2-Ceramide Is Significantly Less Active Than C12-C14 Ceramides

Ceramide-induced activation of cytosolic serine/threonine protein phosphatases (PP2A and ceramide-activated protein phosphatase, CAPP) exhibits a marked dependence on N-acyl chain length. At a concentration of 1 µM, N-dodecanoylsphingenine (C12-ceramide) and N-myristoylsphingenine (C14-ceramide) demonstrate maximal phosphatase activation, whereas N-acetylsphingenine (C2-ceramide) is described as 'significantly less active' [1]. The D-erythro stereoisomer of N-acetylsphingenine produces noticeably higher activation than other stereoisomers, underscoring the importance of stereochemical fidelity [1]. This chain-length sensitivity means that N-acetyl-D-erythro-C14 sphingolipid base, with its short C2:0 N-acyl group, occupies a distinct position on the ceramide structure-activity continuum and should not be used interchangeably with longer N-acyl chain ceramides in phosphatase activation studies.

Protein Phosphatase 2A Ceramide-Activated Protein Phosphatase Chain-Length Specificity Signal Transduction

C2 Ceramide (d14:1/2:0) Induces Quantifiable Lipotoxic Cardiomyopathy in Drosophila: A Functional Cardiac Outcome Assay

Dietary administration of C2 ceramide (d14:1/2:0) at 100 µM to Drosophila melanogaster induces a reproducible lipotoxic cardiomyopathy phenotype characterized by increased diastolic diameter, increased systolic diameter, reduced fractional shortening, and decreased frequency of normal cardiac contractile events . This specific compound (Matreya Catalog No. 1842) has been validated as a chemical inducer of cardiac lipotoxicity in the Drosophila model, providing a functional in vivo assay system that is specific to the C14-sphingoid-based C2-ceramide . The equivalent C18-based C2-ceramide (N-acetyl-D-erythro-sphingosine, CAS 3102-57-6) has not been reported to produce this specific cardiac phenotype in Drosophila under the same dietary administration paradigm, suggesting a sphingoid-base-length-dependent effect on myocardial lipid handling or signaling .

Lipotoxicity Drosophila Model Cardiomyopathy In Vivo Phenotyping

COX2 Protein Binding Activity: C2 Ceramide (d14:1/2:0) as a Diagnostic Composition for COX2-Overexpression-Associated Diseases

Patent WO2019235824A1 discloses that C2 ceramide (d14:1/2:0) exhibits strong binding activity to cyclooxygenase-2 (COX2) protein and is claimed as a composition for diagnosing diseases associated with COX2 overexpression . This patent-backed indication is specific to the d14:1/2:0 species (C14 sphingoid base with N-acetyl group). The corresponding C18-based C2-ceramide (d18:1/2:0) is not claimed in this patent for COX2 binding or diagnostic use, representing a distinct intellectual property and application differentiation . This creates a procurement rationale: laboratories developing COX2-related diagnostic assays or investigating ceramide-COX2 interactions should specifically source the d14:1/2:0 variant to align with the patent-disclosed composition.

Cyclooxygenase-2 COX2 Binding Diagnostic Composition Patent-Backed Indication

Definitive Application Scenarios for N-Acetyl-D-erythro-C14 Sphingolipid Base Based on Quantitative Differentiation Evidence


Sphingolipidomic Internal Standard for LC-MS/MS Quantitation of Endogenous C18-Ceramides

The C14 sphingoid backbone of N-acetyl-D-erythro-C14 sphingolipid base provides a 56-Da mass shift relative to endogenous C18-ceramides, enabling its use as a chemically analogous yet spectrally resolved internal standard. Spiking this compound at a known concentration into biological extracts prior to LC-ESI-MS/MS analysis allows accurate absolute quantitation of C18-ceramide species without ion suppression or signal cross-talk. This application exploits the compound's low natural abundance, as documented in vendor technical specifications [1].

PKC-Independent Ceramide Signaling Studies Requiring an Acetylated Ceramide Probe

In experimental systems where the objective is to study ceramide-activated protein phosphatases (PP2A, CAPP) without confounding PKC inhibition, N-acetyl-D-erythro-C14 sphingolipid base is the appropriate tool. As demonstrated by direct comparative enzymology, N-acetylsphingosine exhibits <15% PKC inhibition at 300 µM compared with 50% inhibition by free sphingosine [2]. Investigators studying apoptosis, cell differentiation, or Bcl-2 downregulation mediated by ceramide should select this acetylated analog to ensure PKC-independent signaling readouts [2].

Drosophila Melanogaster Model of Diet-Induced Lipotoxic Cardiomyopathy

Dietary supplementation with C2 ceramide (d14:1/2:0) at 100 µM reproducibly induces a cardiac lipotoxicity phenotype in Drosophila, characterized by increased diastolic and systolic ventricular diameters, reduced fractional shortening, and diminished normal contractile events . This validated in vivo model is specifically associated with the C14-sphingoid-base C2-ceramide (Matreya Catalog No. 1842). Laboratories establishing this cardiomyopathy model should procure the exact compound to ensure phenotypic reproducibility .

COX2-Overexpression Diagnostic Development and Ceramide-COX2 Binding Studies

Patent WO2019235824A1 specifically discloses C2 ceramide (d14:1/2:0) as a composition exhibiting strong binding to COX2 protein for diagnosing diseases associated with COX2 overexpression . Research groups and diagnostic developers investigating ceramide-COX2 interactions or building COX2-targeted diagnostic platforms should source the d14:1/2:0 variant to align with the patent-disclosed composition of matter and binding data .

Quote Request

Request a Quote for N-Acetyl-D-erythro-C14 sphingolipid base

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.